
Collagen-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagen-IN-1 is a synthetic compound designed to interact with collagen, a primary structural protein found in various connective tissues in the body. Collagen is crucial for maintaining the structural integrity and mechanical properties of tissues such as skin, bone, cartilage, and tendons. This compound has been developed to modulate collagen’s properties and functions, making it a valuable tool in biomedical research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Collagen-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate amino acids and peptide sequences that mimic the natural structure of collagen.
Peptide Synthesis: Using solid-phase peptide synthesis (SPPS), the selected amino acids are sequentially added to a growing peptide chain. This method allows for precise control over the sequence and length of the peptide.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired product’s purity.
Modification: The purified peptide may undergo further chemical modifications, such as cross-linking or conjugation with other molecules, to enhance its stability and functionality.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while maintaining stringent quality control measures. This includes:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers to produce large quantities of the peptide.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control protocols to ensure consistency and purity.
Formulation: The final product is formulated into various delivery systems, such as gels, films, or injectable solutions, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
Collagen-IN-1 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Substitution: Substitution reactions can introduce new functional groups into the peptide, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used to oxidize the peptide.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol can be used for reduction reactions.
Substitution Reagents: Various chemical reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered structural properties, or new functional groups that can interact with other biomolecules.
Applications De Recherche Scientifique
Collagen-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study collagen’s chemical properties and interactions with other molecules.
Biology: Employed in cell culture studies to investigate cell-matrix interactions, cell adhesion, and migration.
Medicine: Utilized in developing therapeutic agents for wound healing, tissue engineering, and regenerative medicine. It can also serve as a scaffold for drug delivery systems.
Industry: Applied in the cosmetic industry for developing anti-aging products and skin care formulations.
Mécanisme D'action
Collagen-IN-1 exerts its effects by interacting with collagen fibers and modulating their properties. The compound can bind to specific sites on the collagen molecule, influencing its stability, mechanical properties, and interactions with other biomolecules. The molecular targets and pathways involved include:
Collagen Binding Sites: this compound binds to specific amino acid sequences on the collagen molecule, stabilizing its triple-helix structure.
Signal Transduction Pathways: The interaction of this compound with collagen can activate various cellular signaling pathways, promoting cell adhesion, migration, and proliferation.
Comparaison Avec Des Composés Similaires
Collagen-IN-1 can be compared with other collagen-modulating compounds, such as:
Collagen Type I: The most abundant collagen in the body, providing structural support to various tissues.
Collagen Type II: Found primarily in cartilage, providing tensile strength and elasticity.
Collagen Type III: Present in skin, blood vessels, and internal organs, contributing to tissue elasticity and strength.
Uniqueness
This compound is unique due to its synthetic nature, allowing for precise control over its structure and properties. Unlike natural collagen, this compound can be tailored to specific applications, making it a versatile tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5',8'-dihydroxyspiro[cyclopentane-1,4'-naphthalene]-1'-one |
InChI |
InChI=1S/C14H14O3/c15-9-3-4-11(17)13-12(9)10(16)5-8-14(13)6-1-2-7-14/h3-5,8,15,17H,1-2,6-7H2 |
Clé InChI |
MPSXUFLJWIRFMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)C=CC(=O)C3=C(C=CC(=C23)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
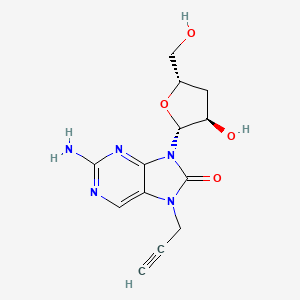
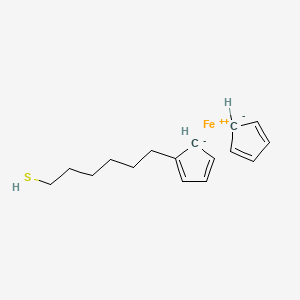
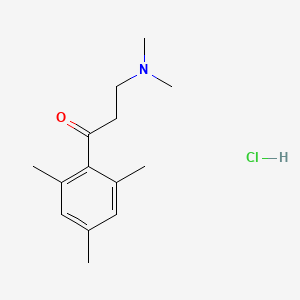
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

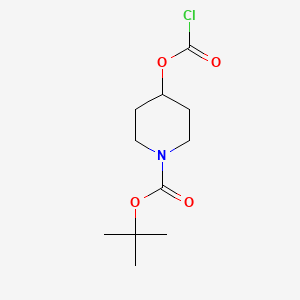
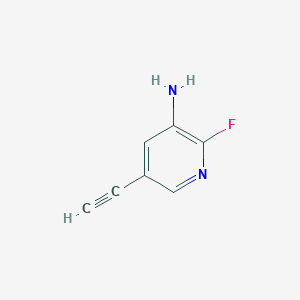
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)


